Acide epsilon-aminocaproïque-d10 chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

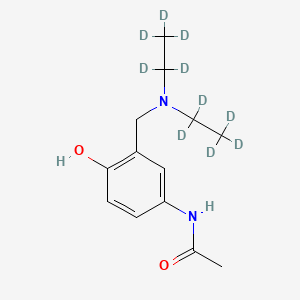

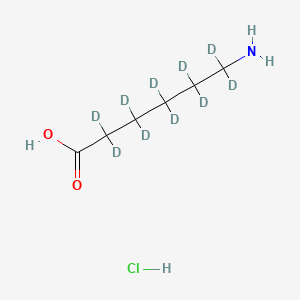

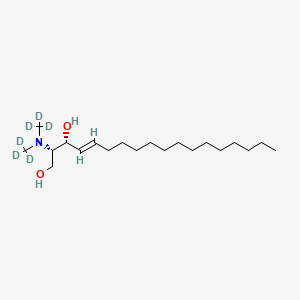

Epsilon-Aminocaproic Acid-d10 Hydrochloride is a deuterated form of epsilon-Aminocaproic Acid, where ten hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of proteomics and biochemistry. It is known for its role as an antifibrinolytic agent, which means it helps prevent the breakdown of fibrin, a protein involved in blood clotting.

Applications De Recherche Scientifique

Epsilon-Aminocaproic Acid-d10 Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for quantitative analysis.

Biology: Employed in studies involving protein interactions and enzyme kinetics.

Medicine: Investigated for its potential therapeutic effects in preventing excessive bleeding.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

Epsilon-Aminocaproic Acid-d10 Hydrochloride, also known as 6-amino-2,2,3,3,4,4,5,5,6,6-decadeuteriohexanoic acid hydrochloride, primarily targets plasminogen , a precursor to plasmin . Plasminogen plays a crucial role in fibrinolysis, the process that prevents blood clots from growing and becoming problematic .

Mode of Action

This compound works by binding reversibly to the kringle domain of plasminogen . This binding blocks the conversion of plasminogen to plasmin, thereby inhibiting the process of fibrinolysis . The kringle domain is a specific region of the plasminogen molecule that is necessary for its activation .

Biochemical Pathways

By inhibiting the activation of plasminogen to plasmin, Epsilon-Aminocaproic Acid-d10 Hydrochloride effectively reduces fibrinolysis . This results in a decrease in the breakdown of fibrin, the protein that forms the framework of blood clots . Therefore, the compound indirectly affects the biochemical pathways involved in blood clot formation and dissolution .

Pharmacokinetics

It’s worth noting that the non-deuterated form, aminocaproic acid, is known to be metabolized in the kidney .

Result of Action

The primary result of Epsilon-Aminocaproic Acid-d10 Hydrochloride’s action is a reduction in fibrinolysis . This leads to a decrease in the breakdown of blood clots, which can be beneficial in situations where excessive bleeding is a concern, such as postoperative bleeding .

Analyse Biochimique

Biochemical Properties

Epsilon-Aminocaproic Acid-d10 Hydrochloride is an effective inhibitor for enzymes that bind to the amino acid lysine residue . This includes proteolytic enzymes like plasmin, the enzyme responsible for fibrinolysis .

Cellular Effects

Epsilon-Aminocaproic Acid-d10 Hydrochloride influences cell function by inhibiting plasminogen activators, which have fibrinolytic properties . This results in a reduction in fibrinolysis, thereby controlling hemorrhage .

Molecular Mechanism

Epsilon-Aminocaproic Acid-d10 Hydrochloride exerts its effects at the molecular level by binding reversibly to the kringle domain of plasminogen . This blocks the binding of plasminogen to fibrin and its activation to plasmin . With no activation of plasmin, there is a reduction in fibrinolysis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Epsilon-Aminocaproic Acid-d10 Hydrochloride typically involves the deuteration of epsilon-Aminocaproic Acid. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of Epsilon-Aminocaproic Acid-d10 Hydrochloride involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas safely. The production method ensures high purity and yield of the deuterated compound, making it suitable for research applications.

Analyse Des Réactions Chimiques

Types of Reactions

Epsilon-Aminocaproic Acid-d10 Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, under conditions that favor nucleophilic or electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce amines or alcohols.

Comparaison Avec Des Composés Similaires

Similar Compounds

Epsilon-Aminocaproic Acid: The non-deuterated form of the compound, commonly used as an antifibrinolytic agent.

Tranexamic Acid: Another antifibrinolytic agent with a similar mechanism of action but different chemical structure.

Aprotinin: A protein-based antifibrinolytic agent that inhibits a broader range of proteolytic enzymes.

Uniqueness

Epsilon-Aminocaproic Acid-d10 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry. The presence of deuterium atoms allows for precise tracking and quantification in complex biological systems, providing valuable insights into biochemical processes.

Propriétés

IUPAC Name |

6-amino-2,2,3,3,4,4,5,5,6,6-decadeuteriohexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c7-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H/i1D2,2D2,3D2,4D2,5D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENOKLOQCCSDAZ-QXHYUYGDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4](/img/new.no-structure.jpg)

![1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine](/img/structure/B587121.png)

![3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride](/img/structure/B587125.png)